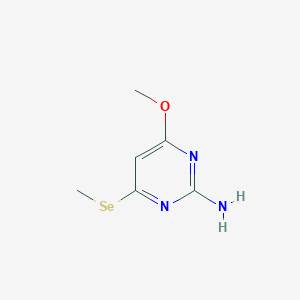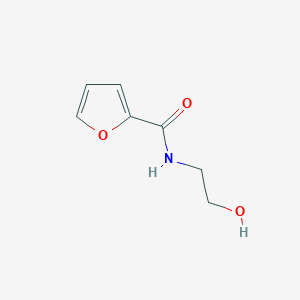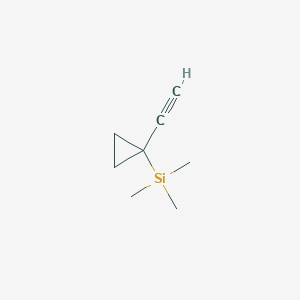
1-Ethynyl-1-(trimethylsilyl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-1-(trimethylsilyl)cyclopropane (abbreviated as TMS-EC) is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications in various scientific research areas. TMS-EC is a cyclopropane derivative that contains a trimethylsilyl group and an ethynyl group attached to the cyclopropane ring. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
1-Ethynyl-1-(trimethylsilyl)cyclopropane inhibits the activity of certain enzymes, including cytochrome P450 enzymes, by forming a covalent bond with the heme group of the enzyme. This covalent bond leads to the irreversible inactivation of the enzyme, which can have therapeutic implications in the treatment of diseases.
Efectos Bioquímicos Y Fisiológicos
1-Ethynyl-1-(trimethylsilyl)cyclopropane has been shown to have various biochemical and physiological effects, including the inhibition of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins in the body. 1-Ethynyl-1-(trimethylsilyl)cyclopropane has also been shown to have anti-inflammatory and anti-cancer properties, which make it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Ethynyl-1-(trimethylsilyl)cyclopropane has several advantages for lab experiments, including its stability, reactivity, and ease of synthesis. However, 1-Ethynyl-1-(trimethylsilyl)cyclopropane also has some limitations, including its toxicity and potential for side reactions.
Direcciones Futuras
There are several future directions for the study of 1-Ethynyl-1-(trimethylsilyl)cyclopropane, including the development of new synthetic methods for 1-Ethynyl-1-(trimethylsilyl)cyclopropane, the optimization of 1-Ethynyl-1-(trimethylsilyl)cyclopropane for use in medicinal chemistry, and the exploration of new applications for 1-Ethynyl-1-(trimethylsilyl)cyclopropane in materials science. Additionally, further studies are needed to fully understand the mechanism of action of 1-Ethynyl-1-(trimethylsilyl)cyclopropane and its potential implications in the treatment of various diseases.
Conclusion
In conclusion, 1-Ethynyl-1-(trimethylsilyl)cyclopropane is a unique compound that has gained significant attention in the field of organic chemistry due to its potential applications in various scientific research areas. 1-Ethynyl-1-(trimethylsilyl)cyclopropane has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. Further studies are needed to fully understand the potential of 1-Ethynyl-1-(trimethylsilyl)cyclopropane in the treatment of various diseases and in the development of novel materials with unique properties.
Métodos De Síntesis
1-Ethynyl-1-(trimethylsilyl)cyclopropane can be synthesized using different methods, including the reaction of cyclopropylmagnesium bromide with trimethylsilylacetylene, and the reaction of cyclopropylcarbinyl triflate with trimethylsilylacetylene. These methods have been optimized to yield high purity and yield of 1-Ethynyl-1-(trimethylsilyl)cyclopropane.
Aplicaciones Científicas De Investigación
1-Ethynyl-1-(trimethylsilyl)cyclopropane has been used in various scientific research areas, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, 1-Ethynyl-1-(trimethylsilyl)cyclopropane has been used as a building block for the synthesis of various compounds due to its unique reactivity and stability. In medicinal chemistry, 1-Ethynyl-1-(trimethylsilyl)cyclopropane has been studied for its potential applications in the treatment of various diseases, including cancer, due to its ability to inhibit the activity of certain enzymes. In materials science, 1-Ethynyl-1-(trimethylsilyl)cyclopropane has been used to synthesize novel materials with unique properties.
Propiedades
Número CAS |
104463-26-5 |
|---|---|
Nombre del producto |
1-Ethynyl-1-(trimethylsilyl)cyclopropane |
Fórmula molecular |
C8H14Si |
Peso molecular |
138.28 g/mol |
Nombre IUPAC |
(1-ethynylcyclopropyl)-trimethylsilane |
InChI |
InChI=1S/C8H14Si/c1-5-8(6-7-8)9(2,3)4/h1H,6-7H2,2-4H3 |
Clave InChI |
CGRGSXYKMHEPRV-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1(CC1)C#C |
SMILES canónico |
C[Si](C)(C)C1(CC1)C#C |
Sinónimos |
Silane, (1-ethynylcyclopropyl)trimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



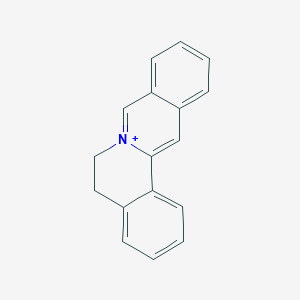
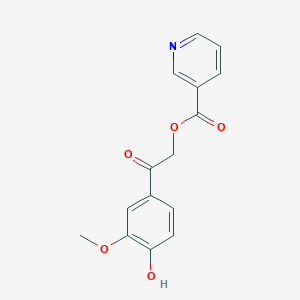

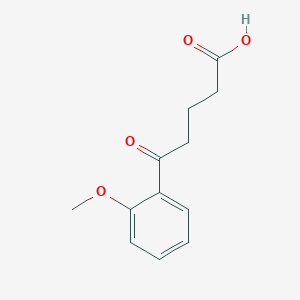
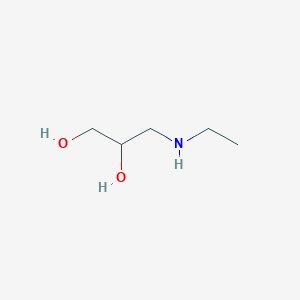
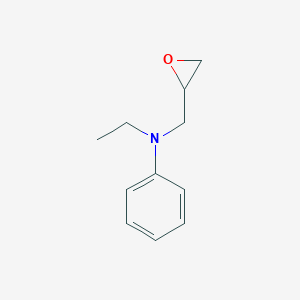
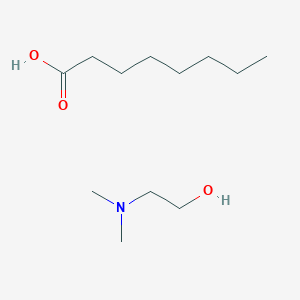
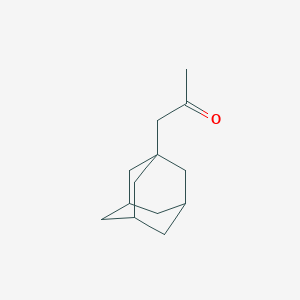
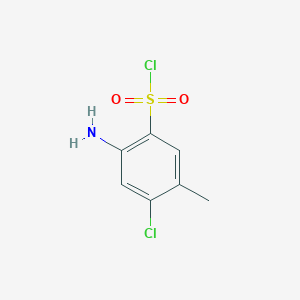
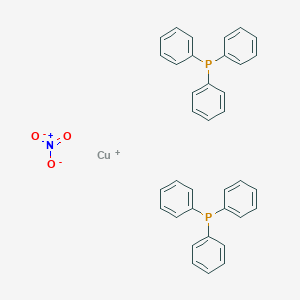
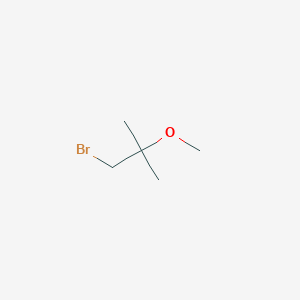
![Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI)](/img/structure/B11695.png)
